3-Amino-4-chlorobenzenesulfonyl fluoride chemical properties
3-Amino-4-chlorobenzenesulfonyl fluoride chemical properties
An In-depth Technical Guide to 3-Amino-4-chlorobenzenesulfonyl Fluoride: Properties, Reactivity, and Applications
Introduction
3-Amino-4-chlorobenzenesulfonyl fluoride is a substituted aromatic sulfonyl fluoride that has emerged as a significant building block in medicinal chemistry and chemical biology. Its unique trifunctional molecular architecture—an aromatic ring substituted with a nucleophilic amino group, an electron-withdrawing chlorine atom, and a highly reactive electrophilic sulfonyl fluoride moiety—renders it a versatile scaffold for the synthesis of complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical properties, reactivity, synthesis, and applications of this important chemical entity.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its handling, characterization, and application in synthesis. The key physicochemical identifiers for 3-Amino-4-chlorobenzenesulfonyl fluoride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 368-72-9 | [1][2] |
| Molecular Formula | C₆H₅ClFNO₂S | [1][3][4] |
| Molecular Weight | 209.62 g/mol | [1] |
| IUPAC Name | 3-amino-4-chlorobenzenesulfonyl fluoride | [2] |
| Appearance | White crystalline solid | [3] |
| LogP | 1.76 | [1] |
| InChI Key | HNZYBSQZUOJCDN-UHFFFAOYSA-N | [1][2][4] |
Spectroscopic analysis is essential for structural confirmation. While specific spectra are found in dedicated databases, the expected characteristic signals can be inferred. For instance, in an IR spectrum, key stretching bands would appear for the N-H bonds of the amino group, the aromatic C-H and C=C bonds, the S=O bonds of the sulfonyl group, and the C-Cl bond.[5] ¹H NMR and ¹³C NMR spectroscopy would reveal characteristic shifts for the aromatic protons and carbons, influenced by the electronic effects of the three different substituents. Mass spectrometry provides the molecular weight and fragmentation patterns, with a predicted [M+H]⁺ peak at m/z 209.97864.[4]
Synthesis and Reactivity
General Synthesis Pathway
The preparation of 3-Amino-4-chlorobenzenesulfonyl fluoride typically involves a halogen exchange (HALEX) reaction. The process starts with the corresponding sulfonyl chloride precursor, which is more readily available. This precursor is reacted with a fluoride salt, such as sodium fluoride or potassium fluoride, in an organic solvent to substitute the chlorine atom on the sulfonyl group with fluorine.[3][6]
The causality behind this choice is the high nucleophilicity of the fluoride ion in aprotic polar solvents, which facilitates the displacement of the chloride from the electron-deficient sulfur center of the sulfonyl chloride group.
Caption: General synthesis workflow for 3-Amino-4-chlorobenzenesulfonyl fluoride.
Chemical Reactivity
The reactivity of this molecule is dictated by its functional groups: the sulfonyl fluoride and the amino group.
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The Sulfonyl Fluoride (-SO₂F) Moiety: This group is a powerful electrophile, often described as a "privileged warhead" in chemical biology.[7] It possesses a finely tuned balance of stability in aqueous media and reactivity toward strong nucleophiles. This makes it ideal for covalent targeting of specific amino acid residues within proteins, such as serine, threonine, lysine, and tyrosine.[7] This reactivity is the foundation of its use in developing covalent inhibitors and activity-based probes. Furthermore, the -SO₂F group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a highly efficient and reliable set of reactions for constructing complex molecules.[8]
-
The Amino (-NH₂) Group: The aniline-like amino group is nucleophilic and can readily undergo a range of classical organic reactions. These include acylation, alkylation, diazotization (to form a diazonium salt, which can then be substituted), and condensation reactions. This functionality provides a convenient handle for attaching other molecular fragments, linkers, or pharmacophores, making it a versatile anchor point in multi-step syntheses.
Caption: Reactivity map of 3-Amino-4-chlorobenzenesulfonyl fluoride.
Applications in Drug Discovery and Chemical Biology
The strategic incorporation of fluorine is a well-established protocol in modern drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[9][10] 3-Amino-4-chlorobenzenesulfonyl fluoride serves as a valuable starting material in this context.
-
Covalent Inhibitors: The sulfonyl fluoride "warhead" is a cornerstone of its application in drug discovery.[7] By designing molecules where the core scaffold directs the -SO₂F group to a specific nucleophilic residue in the binding site of a target protein (e.g., a kinase or protease), researchers can create highly specific and potent irreversible inhibitors. This covalent bonding can lead to prolonged duration of action and improved therapeutic efficacy.
-
Activity-Based Protein Profiling (ABPP): As a reactive probe, this compound can be incorporated into larger molecules designed to map the active sites of enzymes. By attaching a reporter tag (like a fluorophore or biotin) to the amino group, scientists can use the resulting probe to covalently label target proteins in complex biological systems, aiding in target identification and validation.[7]
-
Versatile Synthetic Intermediate: The presence of two distinct reactive sites allows for orthogonal chemical strategies. The amino group can be functionalized first, followed by a SuFEx reaction or covalent protein modification using the sulfonyl fluoride group. This makes it a powerful building block for constructing libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
As a reactive chemical, 3-Amino-4-chlorobenzenesulfonyl fluoride must be handled with appropriate safety precautions. It is classified as a corrosive and irritant compound.
| Hazard Information | Details | Source(s) |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [2] |
| Signal Word | Danger / Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of 3-Amino-4-chlorobenzenesulfonyl fluoride and for monitoring its reactions. A reverse-phase (RP) HPLC method is effective for its analysis.[1]
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[1]
-
Additive: An acid such as phosphoric acid or, for mass spectrometry (MS) compatibility, formic acid is added to the mobile phase to ensure good peak shape.[1] This method is scalable and can be adapted for preparative chromatography to isolate and purify the compound or its derivatives.[1]
Conclusion
3-Amino-4-chlorobenzenesulfonyl fluoride is more than a simple chemical intermediate; it is a strategically designed building block for modern chemical science. Its combination of a nucleophilic handle (the amino group) and a biocompatible, reactive electrophile (the sulfonyl fluoride group) provides researchers with a powerful tool for a wide range of applications. From the synthesis of covalent inhibitors in drug discovery to the construction of complex molecular architectures via click chemistry, this compound offers a robust and versatile platform for innovation. A thorough understanding of its properties, reactivity, and handling requirements is essential for harnessing its full potential in the laboratory.
References
-
ChemBK. 3-amino-4-chlorobenzenesulphonyl fluoride. (2024-04-09). [Link]
-
Macmillan Group - Princeton University. Synthesis and Applications of Fluorinated -Amino Acids. (2017-11-15). [Link]
- Google Patents.
-
Hoffman Fine Chemicals. CAS 10116-74-2 | 3-Chlorobenzenesulfonyl fluoride. [Link]
-
SIELC Technologies. 3-Amino-4-chlorobenzenesulphonyl fluoride. [Link]
-
Izawa, K., Meanwell, N. A., & Soloshonok, V. A. Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. (2020-01-15). [Link]
-
G μέχρι, A., & Tsaligopoulos, A. The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review. International Journal of Environmental Research and Public Health. [Link]
-
Kelly, M. J., et al. Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology. (2015-03-16). [Link]
-
Singh, S., & Kumar, V. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Lau, K. H., et al. Molecular mechanism of action of fluoride on bone cells. Journal of Bone and Mineral Research. [Link]
-
Ali, N. S., et al. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. (2024-02-28). [Link]
-
CAS Common Chemistry. 4-Chlorobenzenesulfonyl fluoride. [Link]
-
ten Cate, J. M. Current concept on the anticaries fluoride mechanism of the action. DENTAL RESEARCH, APEIRON. [Link]
-
PubChemLite. 3-amino-4-chlorobenzenesulphonyl fluoride (C6H5ClFNO2S). [Link]
-
CHEMICAL POINT. 3-Amino-4-chlorobenzenesulfonyl fluoride. [Link]
-
G-SRS. 4-CHLOROBENZENESULFONYL FLUORIDE. [Link]
-
ten Cate, J. M. View of Current concepts on the theories of the mechanism of action of fluoride. Apeiron. [Link]
Sources
- 1. 3-Amino-4-chlorobenzenesulphonyl fluoride | SIELC Technologies [sielc.com]
- 2. 3-AMINO-4-CHLOROBENZENESULFONYL FLUORIDE | 368-72-9 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - 3-amino-4-chlorobenzenesulphonyl fluoride (C6H5ClFNO2S) [pubchemlite.lcsb.uni.lu]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-氯苯磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
